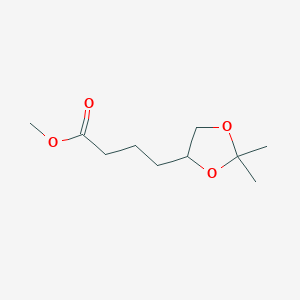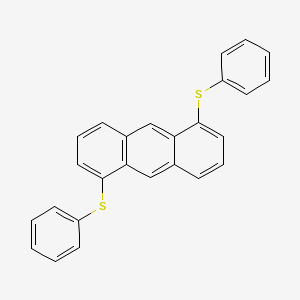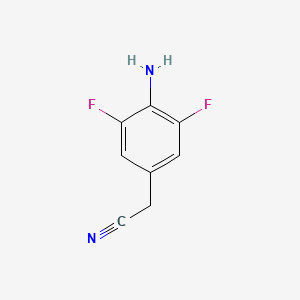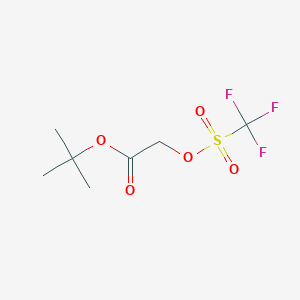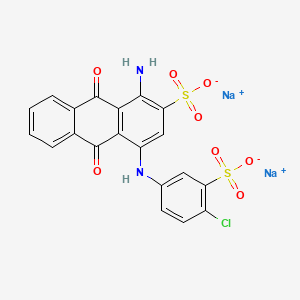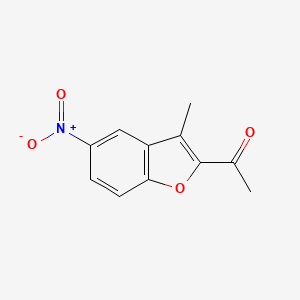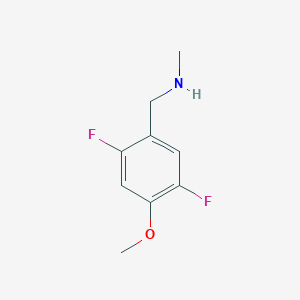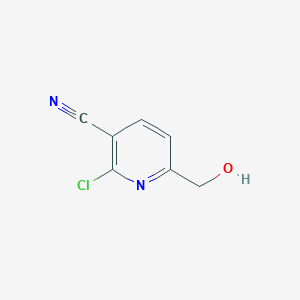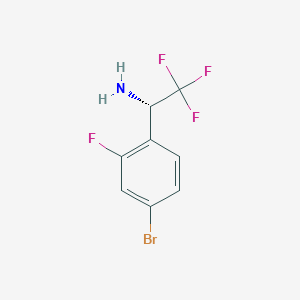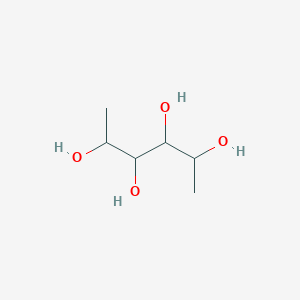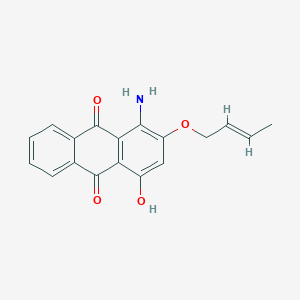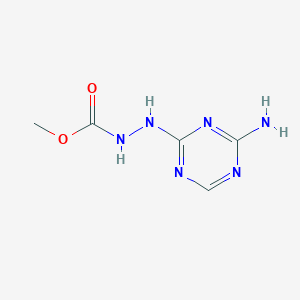
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate typically involves the reaction of appropriate esters with biguanide hydrochlorides . The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . Microwave irradiation can also be employed to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions at high temperatures for short durations . These methods are designed to optimize yield and purity while minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted triazine compounds .
Applications De Recherche Scientifique
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cell division by interfering with DNA synthesis and repair . The compound’s effects are often mediated through its binding to enzymes or receptors involved in these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazine derivatives such as:
Uniqueness
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C5H8N6O2 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
methyl N-[(4-amino-1,3,5-triazin-2-yl)amino]carbamate |
InChI |
InChI=1S/C5H8N6O2/c1-13-5(12)11-10-4-8-2-7-3(6)9-4/h2H,1H3,(H,11,12)(H3,6,7,8,9,10) |
Clé InChI |
RQZWPVJAWASFLY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NNC1=NC=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


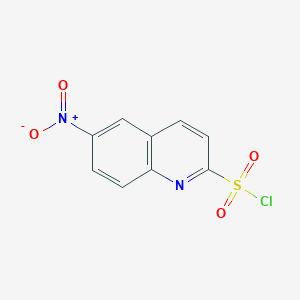
![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
